molecular formula C17H17NO4S B2633047 N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide CAS No. 919851-83-5

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2633047
CAS No.: 919851-83-5
M. Wt: 331.39
InChI Key: VHUHWPKRSSAUSS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates both an acetamide and a methanesulfonyl (mesyl) group, motifs commonly found in the development of bioactive molecules. Compounds with similar structures have been investigated for various biological activities, including serving as inhibitors for specific enzymes. The presence of the acetamide group is a feature in drugs targeting a range of conditions, such as infections and inflammation . Similarly, the methanesulfonyl group can be a key component in molecules that modulate protein-protein interactions . This combination of functional groups makes this compound a valuable scaffold for medicinal chemistry research and drug discovery efforts. Researchers can utilize this compound as a building block or as a core structure for designing and synthesizing novel molecules for biochemical screening and pharmacological studies. The specific mechanism of action and primary research applications for this particular compound are yet to be fully characterized and represent an opportunity for investigative research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUHWPKRSSAUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(4-methanesulfonylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the existing literature, synthesizes findings from various studies, and presents relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a unique structure that combines an acetylphenyl group with a methanesulfonylphenyl moiety. This structural arrangement is believed to contribute to its biological activity through interactions with specific molecular targets.

Research indicates that compounds similar to this compound may exert their effects by inhibiting key kinases involved in inflammatory pathways. For instance, they can inhibit the activation of transcription factors such as NF-κB and AP-1, which are crucial in mediating inflammatory responses. These actions lead to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-α, which are implicated in various inflammatory conditions and cancers .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the expression of pro-inflammatory markers in immune cells. For example, compounds with similar structures have been reported to significantly lower levels of IL-6 and TNF-α in macrophage cultures . The inhibition of these cytokines suggests a potential therapeutic application in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to modulate signaling pathways related to cancer progression makes it a candidate for further development as an anticancer agent.

Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a murine model of arthritis. The results indicated that treatment with the compound resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups. The study reported a decrease in serum levels of IL-6 and TNF-α, supporting the compound's role as an anti-inflammatory agent .

Study 2: Anticancer Efficacy

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Data Tables

Biological Activity Effect Concentration Reference
Anti-inflammatory (IL-6 Inhibition)Significant reduction10 µM
Anti-inflammatory (TNF-α Inhibition)Significant reduction10 µM
Anticancer (Breast Cancer Cell Growth Inhibition)Dose-dependent inhibition5-50 µM
Anticancer (Colon Cancer Cell Growth Inhibition)Dose-dependent inhibition5-50 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide Phenoxy, isopropyl, methyl C₂₀H₂₃NO₃ Structural analog with phenoxy linker; no reported bioactivity
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide Cyano, pyridinyl C₁₄H₁₁N₃O SARS-CoV-2 main protease inhibitor (binding affinity: <−22 kcal/mol)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, methoxybenzyl, bromo C₂₃H₂₃BrN₄O₃ FPR2 agonist (calcium mobilization in neutrophils)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole, fluoro, methoxy C₂₃H₁₇FN₄O₃S Anticancer activity (IC₅₀: 1.8 µM on Caco-2 cells)

Key Observations :

  • Phenoxy vs.
  • Electron-Withdrawing Groups: The methanesulfonyl group in the target compound likely enhances hydrogen bonding and solubility compared to cyano () or bromo () substituents.
  • Heterocyclic Additions: Thiadiazole () or pyridazinone () rings in analogs introduce planar structures that improve intercalation with DNA or enzyme active sites.

Pharmacological Activity Comparison

Table 2: Bioactivity Profiles of Selected Acetamides
Compound Class Target Activity Mechanism/Interaction Reference
Benzo[d]thiazole-sulfonyl acetamides Antimicrobial (Gram-positive bacteria), Antifungal Disruption of cell wall synthesis via sulfonyl group interactions
Pyridinyl acetamides SARS-CoV-2 inhibition Binding to viral main protease via pyridine-HIS163 interaction
Thiadiazole-linked acetamides Anticancer (Caco-2, HepG2 cells) Induction of apoptosis via thiadiazole-mediated ROS generation
Pyridazinone acetamides FPR2 agonism Activation of calcium signaling in neutrophils

Key Insights :

  • Unlike pyridinyl analogs (), the absence of a heteroaromatic ring in the target compound may limit protease inhibition but reduce off-target toxicity.

Physicochemical and Spectroscopic Properties

  • Solubility : Methanesulfonyl groups generally improve aqueous solubility compared to hydrophobic substituents like isopropyl () or bromophenyl ().
  • Spectral Data :
    • 1H NMR : The acetylphenyl group is expected to show a singlet near δ 2.5 ppm (acetyl CH₃), while the methanesulfonyl group may cause deshielding of adjacent protons .
    • MS : Molecular ion peaks would align with molecular weights ~360–380 g/mol, similar to analogs in .

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